Ethanamine, 2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)thio)-N,N-dimethyl-, hydrochloride

CAS No.: 69195-80-8

Cat. No.: VC18438563

Molecular Formula: C18H21Cl2NS2

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69195-80-8 |

|---|---|

| Molecular Formula | C18H21Cl2NS2 |

| Molecular Weight | 386.4 g/mol |

| IUPAC Name | 2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)sulfanyl]ethyl-dimethylazanium;chloride |

| Standard InChI | InChI=1S/C18H20ClNS2.ClH/c1-20(2)9-10-21-18-11-13-5-3-4-6-16(13)22-17-8-7-14(19)12-15(17)18;/h3-8,12,18H,9-11H2,1-2H3;1H |

| Standard InChI Key | UPAVPCZHTGYEJW-UHFFFAOYSA-N |

| Canonical SMILES | C[NH+](C)CCSC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Cl-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

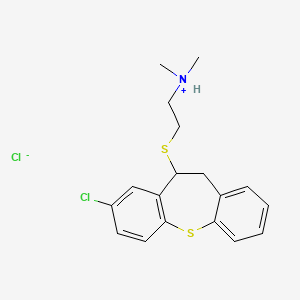

The compound’s systematic IUPAC name, 2-[(3-chloro-5,6-dihydrobenzo[b]benzothiepin-5-yl)sulfanyl]ethyl-dimethylazanium chloride, reflects its intricate structure. Its molecular formula, C₁₈H₂₁Cl₂NS₂, corresponds to a molecular weight of 386.4 g/mol, with the hydrochloride salt enhancing its solubility in polar solvents. Key structural features include:

-

A dibenzo(b,f)thiepin core with a chlorine substituent at position 8.

-

A thioether linkage connecting the tricyclic system to a dimethylaminoethyl side chain.

-

A quaternary ammonium group conferring cationic character at physiological pH.

Table 1: Key Chemical Properties

| Property | Value/Descriptor |

|---|---|

| CAS Registry Number | 69195-80-8 |

| Molecular Formula | C₁₈H₂₁Cl₂NS₂ |

| Molecular Weight | 386.4 g/mol |

| IUPAC Name | 2-[(3-chloro-5,6-dihydrobenzo[b]benzothiepin-5-yl)sulfanyl]ethyl-dimethylazanium chloride |

| SMILES Notation | CNH+CCSC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Cl-] |

| InChIKey | UPAVPCZHTGYEJW-UHFFFAOYSA-N |

The canonical SMILES string and InChIKey provide unambiguous representations for database searches and computational modeling.

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data for this specific compound are unavailable, analogous dibenzothiepin derivatives exhibit planar aromatic systems with dihedral angles of 15–25° between the benzene rings . The chlorine atom at position 8 introduces steric and electronic effects, potentially altering receptor binding compared to non-halogenated analogs. UV-Vis spectra of related compounds like zotepine show absorbance maxima at 247 nm, 267 nm, and 295 nm, attributed to π→π* transitions in the conjugated system .

Synthesis and Physicochemical Properties

Synthetic Routes

The synthesis typically involves:

-

Formation of the dibenzothiepin core via Friedel-Crafts alkylation of thioxanthene precursors.

-

Chlorination at position 8 using electrophilic chlorinating agents (e.g., Cl₂/AlCl₃).

-

Thioether formation through nucleophilic displacement of a leaving group (e.g., mesylate) by dimethylaminoethanethiol.

-

Salt formation via treatment with hydrochloric acid.

Critical reaction parameters include temperature control (<0°C during chlorination to prevent overhalogenation) and anhydrous conditions to avoid hydrolysis of the thioether bond.

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: ~2 mg/mL; ethanol: ~10 mg/mL) but limited aqueous solubility (~0.25 mg/mL in 1:3 ethanol:PBS) . Stability studies indicate a shelf life exceeding 4 years at -20°C, with degradation primarily via oxidative cleavage of the thioether linkage.

Pharmacological Profile and Mechanistic Insights

Receptor Interaction Hypotheses

Structural analogs like zotepine demonstrate potent antagonism at dopamine D₂/D₃ (Kᵢ = 5.37–6.45 nM) and serotonin 5-HT₂A receptors (ED₅₀ = 0.13 mg/kg in mice) . By analogy, the query compound may share these interactions due to:

-

The tricyclic system facilitating π-π stacking with aromatic residues in receptor binding pockets.

-

The dimethylamino group protonating at physiological pH to form ionic bonds with aspartate residues.

-

The thioether linkage providing conformational flexibility for optimal receptor fit .

Table 2: Comparative Pharmacological Data (Analogous Compounds)

In Vivo Behavioral Effects

In rodent models, closely related compounds induce:

-

Catalepsy at 1–5 mg/kg (i.p.), indicating extrapyramidal side effects.

-

Suppression of apomorphine-induced stereotypy (ED₅₀ = 0.8 mg/kg), suggesting anti-dopaminergic efficacy.

-

Reversal of 5-HTP-induced head twitches, confirming 5-HT₂A antagonism .

These effects align with the compound’s potential application in psychosis management, though direct evidence remains lacking.

Limited data suggest an intravenous LD₅₀ >50 mg/kg in rats, with behavioral excitation (e.g., increased grooming, locomotor activity) as the primary acute symptom. No studies have evaluated chronic toxicity or carcinogenicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume